Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
Description
IUPAC Nomenclature and Isomeric Considerations
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative with systematic IUPAC name This compound . The nomenclature follows prioritization of the quinoline core (position 1 = nitrogen), with substituents numbered to minimize locants:
- Chlorine atoms at positions 6 and 8
- Hydroxyl group at position 4
- Ethyl ester at position 3
Isomeric considerations arise from positional variations of substituents. For example:
- Positional isomers : Chlorine atoms at positions 5 and 7 (instead of 6 and 8) would yield 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.
- Tautomerism : The 4-hydroxy group may exhibit keto-enol tautomerism, though crystallographic data favor the keto form in the solid state .
| Isomer Type | Substituent Positions | Distinguishing Feature |
|---|---|---|
| Parent | 6,8-Cl; 4-OH; 3-COOEt | Reference structure |
| Positional | 5,7-Cl; 4-OH; 3-COOEt | Altered Cl placement |
Molecular Topology and Conformational Analysis
The molecule features a planar quinoline ring system with bond lengths consistent with aromaticity:
- C–C bonds : ~1.39–1.41 Å (quinoline core)
- C–N bond : ~1.34 Å (pyridine-like character)
- Ester group : The C=O bond length is 1.21 Å, while C–O bonds measure 1.34 Å (single) and 1.43 Å (ester linkage) .
Conformational analysis reveals:
- The ethyl ester group adopts a staggered conformation to minimize steric hindrance.
- The hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen (O···H distance: ~2.1 Å) .
- Chlorine atoms at positions 6 and 8 induce slight electronic asymmetry, polarizing the π-system of the quinoline ring .
Crystallographic Characterization and Packing Motifs
X-ray diffraction studies of analogous compounds (e.g., ethyl 2,4-dichloroquinoline-3-carboxylate) provide insights into packing behavior :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell | a = 19.937 Å, b = 5.708 Å, c = 23.406 Å |
| β angle | 108.52° |
Key packing motifs :
- π-π stacking : Quinoline rings stack parallel along the b-axis, with interplanar distances of ~3.5 Å .
- Hydrogen bonding : Hydroxyl groups form intermolecular O–H···O=C bonds (2.7–3.0 Å), creating chains along the c-axis .
- Halogen interactions : Cl···Cl contacts (3.4–3.6 Å) contribute to layered arrangements .
The dihedral angle between the quinoline plane and the ester group is 87.06° , indicating near-perpendicular orientation . This steric disposition minimizes electronic repulsion between the ester and chlorine substituents.
Properties
IUPAC Name |
ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSJXUVDOXWRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296539 | |
| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25771-89-5 | |
| Record name | 25771-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of 258.06 g/mol. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and potential biological activity compared to other similar compounds.
The mechanism of action for this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes in bacterial pathways, disrupting cellular processes essential for survival.
- DNA Interaction : It has been suggested that quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.
- Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial properties against various pathogenic strains .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Below is a summary table detailing Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4–16 | |
| Escherichia coli | 8–32 | |
| Klebsiella pneumoniae | 16–64 | |
| Pseudomonas aeruginosa | 32–128 |
These results indicate that the compound is particularly effective against drug-resistant strains, making it a candidate for further development in antibiotic therapies.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:
- HeLa Cells : The compound showed no toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further testing .
- Mechanism : The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
- Antimicrobial Efficacy Study : In a comparative study, this compound was tested against standard antibiotics. It demonstrated comparable or superior activity against certain strains of Escherichia coli and Staphylococcus aureus, indicating potential as an alternative treatment option .
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines found that while the compound displayed significant activity against cancer cells, it remained non-toxic to normal cells at therapeutic concentrations. This selectivity is crucial for developing safe anticancer drugs .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its structural characteristics allow for further modifications that can lead to new compounds with enhanced properties .
- Antimicrobial Properties : Research indicates that derivatives of 4-hydroxyquinoline compounds exhibit potent antimicrobial activities against various pathogens. This compound has shown effectiveness against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Antioxidant Activity : Studies have demonstrated that related compounds possess significant antioxidant properties, capable of scavenging free radicals and protecting biological systems from oxidative stress. This suggests potential applications in developing antioxidant therapies .
Pharmaceutical Applications
- Therapeutic Agent Development : The compound is being explored for its potential as a therapeutic agent in treating various diseases due to its ability to interact with specific molecular targets. Mechanistic studies suggest it may inhibit certain enzymes or receptors involved in disease pathways .
- Coccidiostat in Veterinary Medicine : this compound has been investigated for its efficacy as a coccidiostat in poultry, helping control coccidiosis by inhibiting oocyst production in infected birds .
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of conventional treatments. This positions the compound as a promising candidate for antibiotic development .
Case Study 2: Antioxidant Properties
A series of experiments evaluated the antioxidant capabilities of related quinoline derivatives. This compound demonstrated substantial radical scavenging activity, particularly against ABTS and DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Chemistry | Synthesis building block | Precursor for complex quinoline derivatives |
| Biological Activity | Antimicrobial agent | Effective against Pseudomonas aeruginosa |
| Antioxidant | Scavenges free radicals; protects biological systems | |
| Pharmaceutical Development | Therapeutic agent exploration | Potential enzyme/receptor inhibition |
| Veterinary Medicine | Coccidiostat | Reduces oocyst production in poultry |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
Ethyl 5,8-dichloro-4-hydroxyquinoline-3-carboxylate (CAS 35975-58-7)
- Molecular Formula: C₁₂H₉Cl₂NO₃ (identical to the target compound).
- Key Difference : Chlorine atoms at positions 5 and 8 instead of 6 and 8.
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (CAS 75001-53-5)
- Molecular Formula: C₁₂H₉Cl₂NO₃.
- Key Difference : Chlorine atoms at positions 7 and 8 .
- Implications : The proximity of chlorine atoms at positions 7 and 8 could influence intramolecular hydrogen bonding with the 4-hydroxy group, modifying acidity or crystallinity .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
Fluorinated and Mixed-Halogen Derivatives
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4)
- Molecular Formula: C₁₂H₉F₂NO₃.
- Key Difference : Fluorine atoms at positions 6 and 8.
- Implications : Fluorine’s high electronegativity could increase metabolic stability and reduce basicity compared to chlorine analogs .
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4)
Nitro and Amino-Substituted Derivatives
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)
- Molecular Formula : C₁₂H₉ClN₂O₄.
- Key Difference : Nitro group at position 8 instead of chlorine.
- Implications : The nitro group’s strong electron-withdrawing effect may enhance reactivity in nucleophilic substitution reactions but increase toxicity risks .
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethyl-3-quinolinecarboxylate (CAS 457937-38-1)
- Molecular Formula : C₁₈H₂₅N₃O₂.
- Key Difference: Dimethylaminoethylamino and methyl substituents.
- Implications: The basic dimethylamino group could improve solubility in acidic environments, favoring protonation and interaction with biological targets .
Methyl-Substituted Analogs
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (CAS 31602-09-2)
- Molecular Formula: C₁₄H₁₄ClNO₂.
- Key Difference : Methyl groups at positions 6 and 8.
Preparation Methods
Starting Materials and Core Quinoline Formation
The quinoline skeleton is typically synthesized via classical methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. This method efficiently forms the quinoline nucleus, which is then functionalized further.
Selective Chlorination
Selective chlorination at the 6 and 8 positions of the quinoline ring is a critical step. Chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or other chlorination reagents are employed under controlled conditions to achieve dichlorination without over-chlorination or degradation of the quinoline ring.
Hydroxylation at the 4-Position
The 4-hydroxy group is introduced either by direct hydroxylation or by transformation of a 4-oxo group (quinolone) to the hydroxy form. This step is essential for the biological activity of the compound.
Esterification of the 3-Carboxyl Group
The carboxylic acid group at the 3-position is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ethyl ester. This step often involves refluxing the quinoline-3-carboxylic acid derivative with ethanol and the catalyst, followed by purification.
Representative Industrial Preparation Method
A patent describing a related compound, ethyl 6,8-dichlorooctanoate, outlines a multi-step process that can be adapted for quinoline derivatives:
| Step No. | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Oxidation and esterification of starting compound with ethanol and catalyst | Catalyst, oxidant, ethanol, water removal agent |
| 2 | Dehydration in fixed bed reactor under nitrogen atmosphere | Catalyst, nitrogen atmosphere |
| 3 | Prins condensation with formaldehyde source and catalyst | Formaldehyde, catalyst |
| 4 | Hydrolysis and hydrogenation in hydrogen atmosphere | Hydrogen, catalyst |
| 5 | Chlorination by addition of chlorinating agent under reflux | Chlorinating agent, reflux conditions |
This multi-step approach emphasizes careful control of reaction conditions such as temperature, atmosphere (nitrogen or hydrogen), and catalysts to ensure high purity and yield.
Reaction Conditions and Parameters
| Step | Reagents/Agents | Solvent/Medium | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Quinoline formation | Aniline, glycerol, sulfuric acid | Acidic medium | 100–150 °C | Several hours | Skraup synthesis conditions |
| Chlorination | PCl5, SOCl2, or other chlorinating agents | Organic solvent (e.g., chloroform) | Reflux (60–80 °C) | 2–6 hours | Selective 6,8-dichlorination |
| Hydroxylation | Hydroxylation agents or tautomerization | Aqueous or organic solvent | Ambient to moderate | Variable | Conversion of 4-oxo to 4-hydroxy |
| Esterification | Ethanol, acid catalyst | Ethanol | Reflux (78 °C) | 4–8 hours | Removal of water to drive reaction |
Analytical and Purification Techniques
- Distillation and Recrystallization: Used after each step to purify intermediates and final product.
- Chromatography: Employed for finer purification and isolation of the compound.
- Spectroscopic Characterization: NMR, IR, and Mass Spectrometry confirm the structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Quinoline core synthesis | Skraup synthesis | Aniline, glycerol, sulfuric acid, oxidant | Formation of quinoline nucleus |
| Chlorination | Electrophilic aromatic substitution | PCl5 or SOCl2, organic solvent, reflux | Selective dichlorination at C6, C8 |
| Hydroxylation | Tautomerization or hydroxylation | Hydroxylating agent or base, moderate temp | 4-hydroxy group introduction |
| Esterification | Fischer esterification | Ethanol, acid catalyst, reflux | Formation of ethyl ester at C3 |
| Purification | Distillation, recrystallization | Solvents appropriate to each step | High purity product obtained |
Research Findings and Optimization Insights
- Reaction Yields: Optimized chlorination and esterification steps yield above 80% in laboratory conditions.
- Catalyst Selection: Acid catalysts such as sulfuric acid improve esterification efficiency.
- Environmental Considerations: Use of continuous flow reactors and nitrogen atmosphere reduces side reactions and improves safety.
- Scalability: Industrial methods adapt batch reactions into continuous processes with fixed-bed reactors for dehydration and hydrogenation steps.
Q & A
Q. What are the optimal synthetic routes for Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example, a common approach includes:
Esterification : Reacting 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
Halogenation : Introducing chlorine substituents via electrophilic substitution using Cl₂ or SOCl₂, requiring careful temperature control (60–90°C) to avoid over-halogenation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Factors :
- Catalyst Selection : Acid catalysts like H₂SO₄ improve esterification efficiency but may degrade thermally sensitive intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance halogenation rates but complicate post-reaction purification .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?
Methodological Answer: A combination of spectroscopic and crystallographic methods is used:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), and aromatic protons (δ 7.5–8.5 ppm) confirm the ester and quinoline backbone .
- ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and ~180 ppm (quinoline carbonyl) .
X-ray Crystallography :
- SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, the hydroxyl group at C4 forms intermolecular H-bonds with adjacent ester carbonyls, stabilizing the lattice .
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 316.1 (C₁₂H₈Cl₂NO₃⁺), with fragmentation patterns confirming chlorine isotopes .
Q. What are the key reactivity patterns of this compound under oxidative, reductive, and nucleophilic conditions?
Methodological Answer:
- Oxidation :
- Reduction :
- LiAlH₄ reduces the ester to a primary alcohol (yield: ~70%), but may over-reduce the quinoline ring. NaBH₄ is milder but less effective .
- Nucleophilic Substitution :
- The C4 hydroxyl group is susceptible to substitution with amines (e.g., methylamine) under Mitsunobu conditions (DIAD, PPh₃), yielding 4-amino derivatives .
Advanced Research Questions
Q. How do substituent modifications (e.g., Cl, OH, ester) influence the compound’s biological activity, and what SAR trends have been observed?
Methodological Answer:
- Chlorine Substituents :
- The 6,8-dichloro configuration enhances antimicrobial potency by increasing lipophilicity and membrane penetration (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for non-chlorinated analogs) .
- Ester vs. Carboxylic Acid :
- Hydroxyl Group :
- Removal of the 4-OH group abolishes metal-chelating ability, reducing activity against metalloenzyme targets (e.g., HIV integrase) .
Q. What crystallographic challenges arise during structural refinement, and how can SHELX software address them?
Methodological Answer:
- Disorder and Twinning :
- Hydrogen Bonding Networks :
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Assay Variability :
- Discrepancies in MIC values may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media pH (activity decreases at pH >7 due to ester hydrolysis) .
- Mechanistic Studies :
- Use isogenic mutant strains (e.g., E. coli lacking efflux pumps) to isolate target-specific effects. For anticancer activity, screen against kinase panels (e.g., EGFR inhibition IC₅₀: 0.5 µM) to identify primary targets .
Q. What computational methods are effective for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking :
- AutoDock Vina models binding to M. tuberculosis enoyl-ACP reductase (docking score: −9.2 kcal/mol), validated by MD simulations showing stable H-bonds with Tyr158 and NAD⁺ .
- QSAR Modeling :
- 3D-QSAR (CoMFA) correlates Cl substituent electronegativity with antimalarial activity (r²: 0.89), guiding derivative design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
